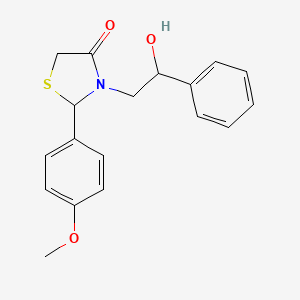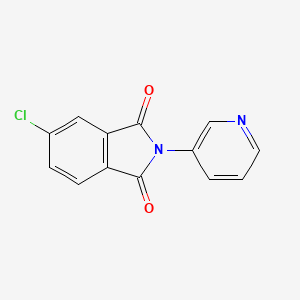![molecular formula C15H19NO4 B15150531 3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B15150531.png)
3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a methoxy group, a morpholinomethyl group, and an acrylic acid moiety attached to a phenyl ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with morpholine and formaldehyde to form the intermediate 4-methoxy-3-(morpholinomethyl)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: 3-(4-Hydroxy-3-(morpholinomethyl)phenyl)acrylic acid.
Reduction: 3-(4-Methoxy-3-(morpholinomethyl)phenyl)propionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy and morpholinomethyl groups can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The acrylic acid moiety can also participate in conjugation reactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)acrylic acid: Lacks the morpholinomethyl group, resulting in different chemical and biological properties.
3-(4-Hydroxy-3-(morpholinomethyl)phenyl)acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity.
3-(4-Methoxy-3-(piperidin-1-ylmethyl)phenyl)acrylic acid: Contains a piperidinyl group instead of a morpholinomethyl group, which can alter its biological activity.
Uniqueness
3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid is unique due to the presence of both the methoxy and morpholinomethyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H19NO4/c1-19-14-4-2-12(3-5-15(17)18)10-13(14)11-16-6-8-20-9-7-16/h2-5,10H,6-9,11H2,1H3,(H,17,18) |
Clé InChI |
LRCBHFOYDOGHQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15150448.png)
![N-(3-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)-2,4-dichlorobenzamide](/img/structure/B15150450.png)
![3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid](/img/structure/B15150458.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(4-tert-butylphenoxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150463.png)
![N-(3-chlorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B15150473.png)
![2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15150478.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)



![4-[acetyl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B15150540.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150546.png)
![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)
